

Application Notes and Protocols: 2-Fluoro-4-hydroxybenzonitrile in Organic Synthesis

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Compound of Interest

Compound Name: 2-Fluoro-4-hydroxybenzonitrile

Cat. No.: B1301987

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **2-Fluoro-4-hydroxybenzonitrile** as a versatile intermediate in organic synthesis, with a focus on its application in the preparation of bioactive molecules, particularly kinase inhibitors. Detailed experimental protocols for key transformations are provided, along with data presented in a structured format for clarity and ease of use.

Introduction

2-Fluoro-4-hydroxybenzonitrile is a valuable building block in medicinal chemistry and materials science. Its substituted benzonitrile framework, featuring a fluorine atom and a hydroxyl group, offers multiple reaction sites for diversification. The electron-withdrawing nature of the nitrile and fluorine groups activates the aromatic ring for nucleophilic aromatic substitution, while the phenolic hydroxyl group can be readily functionalized, for example, through Williamson ether synthesis. This dual reactivity makes it a key intermediate in the synthesis of complex molecules, including potent kinase inhibitors used in targeted cancer therapy.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of **2-Fluoro-4-hydroxybenzonitrile** is provided in the table below.

Property	Value	Reference
CAS Number	82380-18-5	[1]
Molecular Formula	C ₇ H ₄ FNO	[1]
Molecular Weight	137.11 g/mol	[1]
Melting Point	123-125 °C	
Appearance	White to off-white crystalline powder	
Solubility	Soluble in methanol, ethanol, and acetone.	

Safety Summary:

2-Fluoro-4-hydroxybenzonitrile is harmful if swallowed and causes serious eye damage. It is also toxic to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Key Synthetic Applications and Protocols

2-Fluoro-4-hydroxybenzonitrile serves as a crucial intermediate in a variety of synthetic transformations. The following sections detail the protocols for its synthesis and its subsequent elaboration into more complex molecules.

Synthesis of 2-Fluoro-4-hydroxybenzonitrile

The synthesis of **2-Fluoro-4-hydroxybenzonitrile** can be achieved from 4-bromo-2-fluorobenzonitrile via a copper-catalyzed hydroxylation reaction.

Experimental Protocol:

A detailed protocol for the synthesis of **2-Fluoro-4-hydroxybenzonitrile** is provided below.

Reactant/Reagent	Molar Equiv.	Amount
4-bromo-2-fluorobenzonitrile	1.0	(as required)
Copper(I) bromide	0.12	(as required)
Triethylamine	1.0	(as required)
Formic acid	3.0	(as required)
Acetonitrile	-	(to dissolve)

Procedure:

- To a solution of 4-bromo-2-fluorobenzonitrile in acetonitrile, add copper(I) bromide, triethylamine, and formic acid.
- Stir the reaction mixture at room temperature for 24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford **2-Fluoro-4-hydroxybenzonitrile**.^[2]

Expected Yield: ~82%^[2]

O-Alkylation: Synthesis of a Key Nintedanib Intermediate

A primary application of **2-Fluoro-4-hydroxybenzonitrile** is its O-alkylation, which is a key step in the synthesis of Nintedanib (BIBF 1120), a potent triple angiokinase inhibitor targeting VEGFR, FGFR, and PDGFR.^[3] The following protocol describes the Williamson ether synthesis to couple **2-Fluoro-4-hydroxybenzonitrile** with a suitable alkyl halide.

Experimental Protocol:

This protocol is a general procedure for the Williamson ether synthesis and can be adapted for the synthesis of the Nintedanib intermediate by using the appropriate alkylating agent.

Reactant/Reagent	Molar Equiv.	Amount
2-Fluoro-4-hydroxybenzonitrile	1.0	(as required)
Alkyl Halide	1.1 - 1.2	(as required)
Potassium Carbonate	1.5 - 2.0	(as required)
N,N-Dimethylformamide (DMF)	-	(to dissolve)

Procedure:

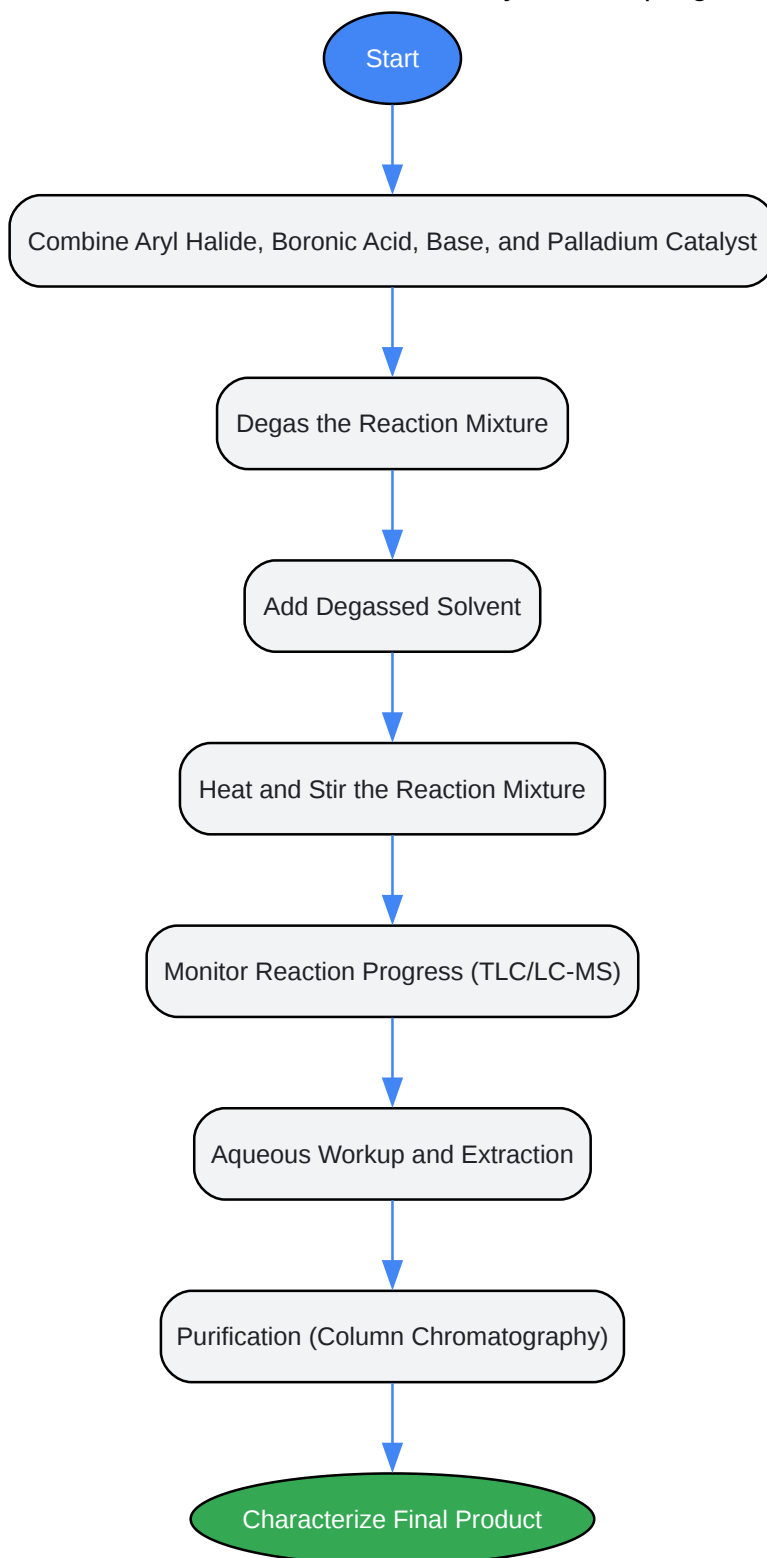
- Dissolve **2-Fluoro-4-hydroxybenzonitrile** in anhydrous DMF in a round-bottom flask.
- Add potassium carbonate to the solution and stir the mixture at room temperature for 30 minutes.
- Add the alkyl halide dropwise to the reaction mixture.
- Heat the reaction to 60-80 °C and stir for 4-12 hours, monitoring the progress by TLC.
- After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
- Remove the DMF under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
- Purify the crude product by flash column chromatography to yield the desired ether derivative.

Suzuki-Miyaura Cross-Coupling

The ether derivatives of **2-Fluoro-4-hydroxybenzonitrile** can be further functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the introduction of various aryl or heteroaryl moieties.

General Experimental Workflow for Suzuki-Miyaura Coupling:

General Workflow for Suzuki-Miyaura Coupling



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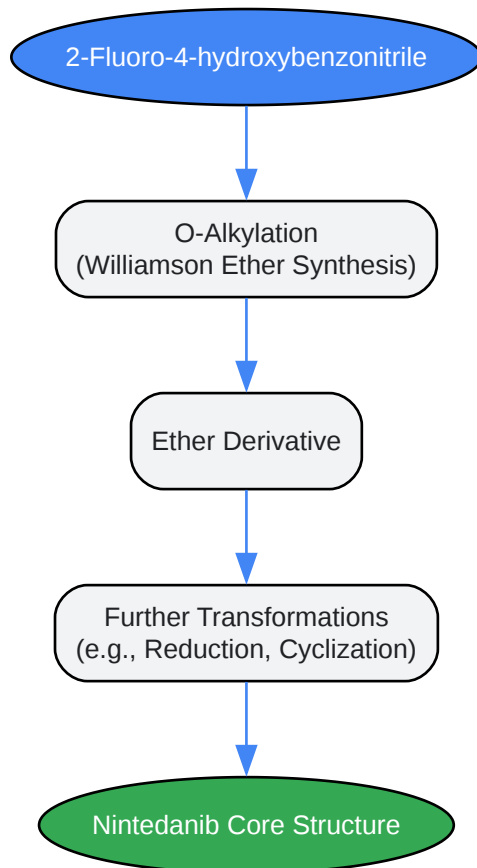
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Application in Kinase Inhibitor Synthesis: Nintedanib

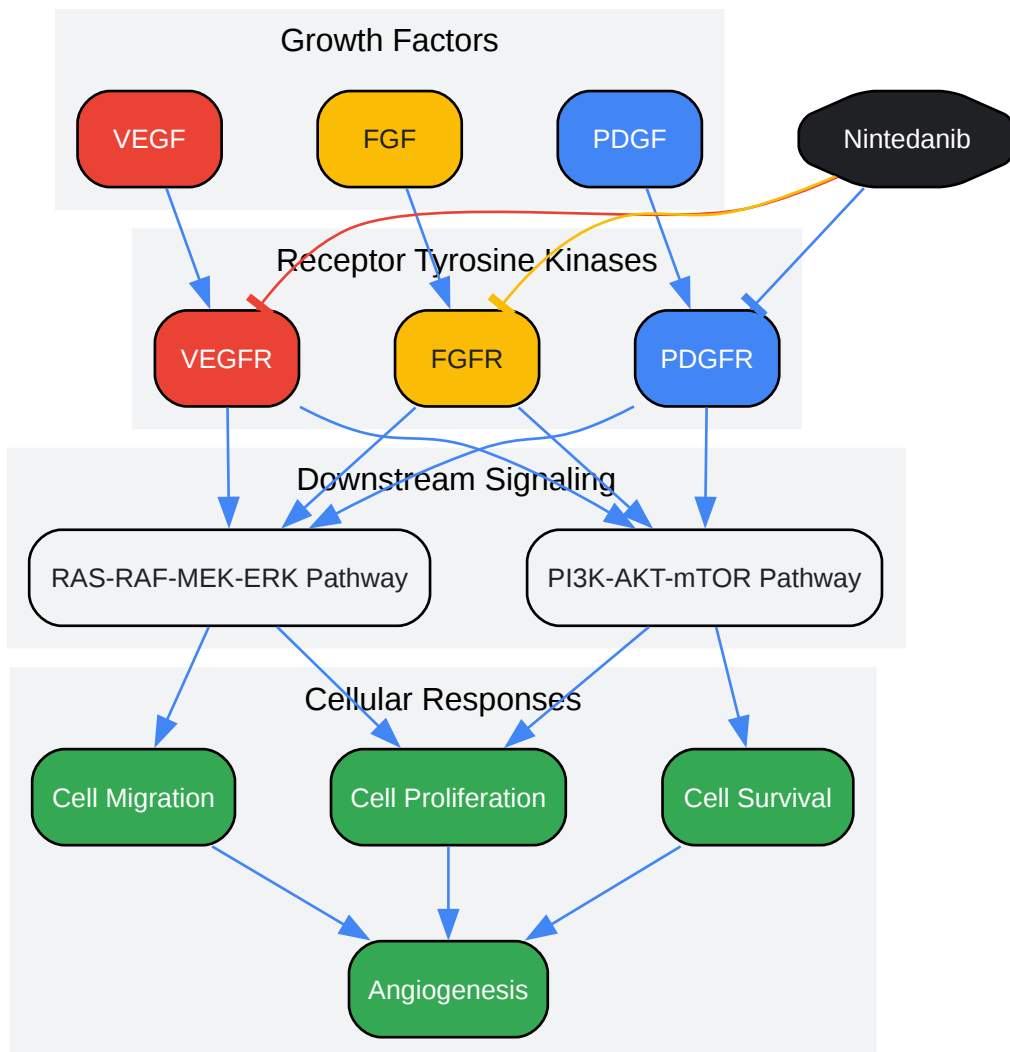
As mentioned, **2-Fluoro-4-hydroxybenzonitrile** is a key starting material for the synthesis of Nintedanib. The synthetic route involves the O-alkylation of **2-Fluoro-4-hydroxybenzonitrile** followed by a series of transformations to construct the final indolinone core.

Synthetic Pathway Overview:

Synthetic Pathway to Nintedanib Intermediate



VEGFR/FGFR/PDGFR Signaling Pathways



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- To cite this document: BenchChem. [Application Notes and Protocols: 2-Fluoro-4-hydroxybenzonitrile in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1301987#2-fluoro-4-hydroxybenzonitrile-as-an-intermediate-in-organic-synthesis]

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